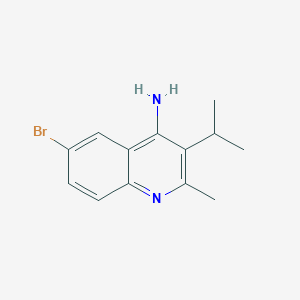
2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring fused with an isoquinoline structure, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(6-methylpyridin-2-yl)ethanone with suitable reagents can lead to the formation of the desired isoquinoline derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow systems and optimized reaction conditions can enhance the yield and efficiency of the production process. For example, the use of Raney nickel as a catalyst in a continuous flow setup has been shown to be effective for the synthesis of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, the nitrogen and oxygen atoms in the compound’s structure can interact with metal surfaces, making it an effective corrosion inhibitor . Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic compounds with pyridine and isoquinoline structures, such as:
- 2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline
- 2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Uniqueness
What sets 2-(6-Methylpyridin-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid apart is its specific substitution pattern and the presence of a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H12N2O3 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
2-(6-methylpyridin-2-yl)-1-oxoisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c1-10-5-4-8-14(17-10)18-9-13(16(20)21)11-6-2-3-7-12(11)15(18)19/h2-9H,1H3,(H,20,21) |
InChI-Schlüssel |
AXSXLLJWACOHEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Amino-1-(4-aminophenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B11845408.png)





![3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11845453.png)
